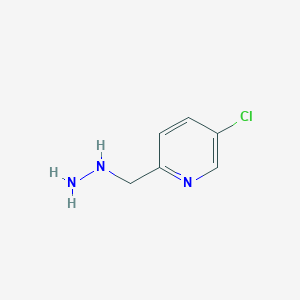
5-Chloro-2-(hydrazinylmethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(hydrazinylmethyl)pyridine is a chemical compound with the molecular formula C₆H₈ClN₃ It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(hydrazinylmethyl)pyridine typically involves the reaction of 2-chloro-5-formylpyridine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloro-5-formylpyridine+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(hydrazinylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(hydrazinylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(hydrazinylmethyl)pyridine
- 5-Chloro-2-hydrazinopyridine
- 2-Chloro-5-formylpyridine
Comparison
5-Chloro-2-(hydrazinylmethyl)pyridine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities
Propiedades
Fórmula molecular |
C6H8ClN3 |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
(5-chloropyridin-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H8ClN3/c7-5-1-2-6(4-10-8)9-3-5/h1-3,10H,4,8H2 |
Clave InChI |
NLGADSJTGLGVNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


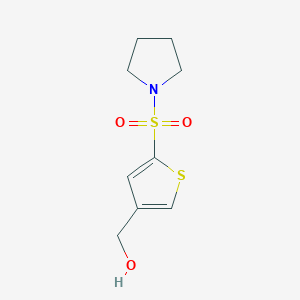

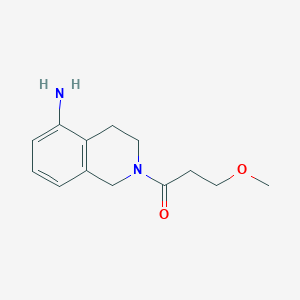
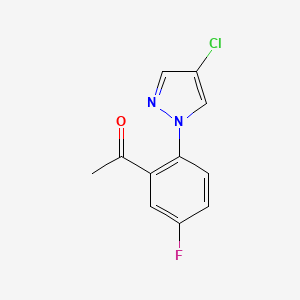
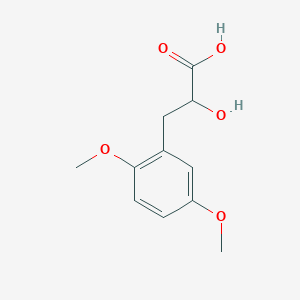

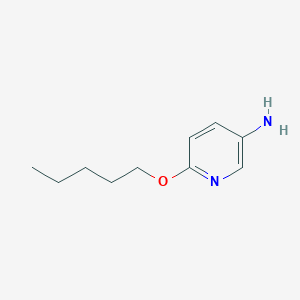
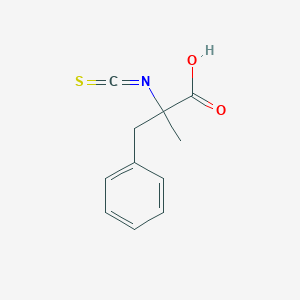


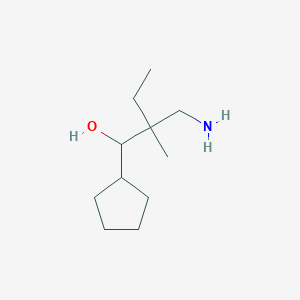
![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)
![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)

